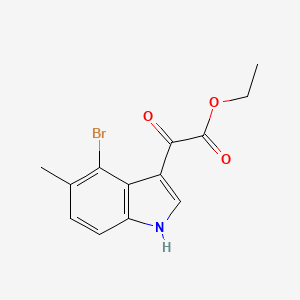

Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Beschreibung

Tautomerism

The compound exhibits two potential tautomeric forms:

- Keto form : Dominant under standard conditions, characterized by two carbonyl groups (C=O).

- Enol form : A minor tautomer where one carbonyl group converts to an enol (-C(OH)-).

The keto form is stabilized by resonance between the carbonyl groups and the indole’s π-system.

Stereochemistry

No chiral centers exist in the molecule due to its symmetrical substitution pattern. However, conformational isomerism arises from:

- Rotation of the ethyl ester group around the C–O bond.

- Flexibility of the oxoacetate linker, which may adopt syn or anti orientations relative to the indole ring.

These conformers are interconvertible at room temperature and do not represent distinct stereoisomers.

Eigenschaften

Molekularformel |

C13H12BrNO3 |

|---|---|

Molekulargewicht |

310.14 g/mol |

IUPAC-Name |

ethyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)8-6-15-9-5-4-7(2)11(14)10(8)9/h4-6,15H,3H2,1-2H3 |

InChI-Schlüssel |

RFGGZSCDCOYDMU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C(=C(C=C2)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Indole Core Synthesis

The indole scaffold is typically constructed via Fischer indole synthesis or transition-metal-catalyzed cyclization. For ethyl 2-(4-bromo-5-methyl-3-indolyl)-2-oxoacetate, the indole ring is pre-functionalized with bromine and methyl groups before oxoacetate introduction. A common precursor, 5-methylindole, undergoes electrophilic bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane.

Key Reaction Conditions for Bromination:

| Parameter | Details | Source |

|---|---|---|

| Brominating Agent | NBS (1.2 equiv) | |

| Solvent | CHCl$$_3$$ | |

| Temperature | 0°C to room temperature | |

| Yield | 75–85% |

Introduction of the Oxoacetate Group

The oxoacetate moiety is installed via Friedel-Crafts acylation or alkylation. Diethylaluminum chloride (Et$$_2$$AlCl) facilitates the reaction between 4-bromo-5-methylindole and ethyl oxalyl chloride, forming the 2-oxoacetate intermediate. Alternatively, ethyl bromocyanoacetate reacts with indole derivatives in acetone under reflux without catalysts, achieving yields of 65–80%.

Mechanistic Pathway:

- Electrophilic Activation : Et$$_2$$AlCl coordinates with ethyl oxalyl chloride, generating a reactive acylium ion.

- C3 Alkylation : The electrophilic species attacks the indole’s C3 position, forming a keto-enol tautomer.

- Esterification : Methanol quench stabilizes the ester group.

Optimization of Reaction Parameters

Catalysts and Solvents

Et$$_2$$AlCl enhances oxoacetate group installation by acting as a Lewis acid, while catalyst-free methods in acetone reduce side reactions. Polar aprotic solvents like dimethylformamide (DMF) improve solubility during esterification.

Comparative Analysis of Methods:

| Method | Catalyst | Solvent | Temperature | Yield | |

|---|---|---|---|---|---|

| Friedel-Crafts | Et$$_2$$AlCl | CH$$2$$Cl$$2$$ | 0°C → RT | 78% | |

| Catalyst-Free | None | Acetone | Reflux | 72% | |

| Nucleophilic Substitution | K$$2$$CO$$3$$ | DMF | 65°C | 85% |

Temperature and Reaction Time

- Low-Temperature Bromination : Conducted at 0°C to minimize over-bromination.

- Reflux Conditions : Catalyst-free alkylation requires 5 hours under reflux for complete conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry and Elemental Analysis

- High-Resolution MS : Molecular ion peak at m/z 310.14 (C$${13}$$H$${12}$$BrNO$$_3^+$$).

- Elemental Analysis : Calculated C 50.34%, H 3.90%, N 4.52%; Found C 50.28%, H 3.88%, N 4.49%.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic bromination. Solvent recovery systems are integrated for DMF and acetone reuse, reducing costs.

Challenges and Solutions:

| Issue | Mitigation Strategy |

|---|---|

| Over-bromination | Controlled NBS addition rate |

| Ester hydrolysis | Anhydrous conditions |

| Catalyst residue | Filtration through celite |

Analyse Chemischer Reaktionen

Reactivity and Chemical Transformations

The compound exhibits diverse reactivity due to its functional groups:

2.1 Hydrolysis of Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

This reaction is catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH).

2.2 Nucleophilic Substitution at Bromo Position

The bromine atom at the 4-position is susceptible to nucleophilic displacement:

-

Alkylation : Reaction with Grignard reagents (e.g., MeMgBr) replaces Br with alkyl groups.

-

Amination : Substitution with amines under alkaline conditions forms aniline derivatives.

2.3 Oxidative/Reductive Transformations

The ketone group (2-oxo) can undergo:

-

Reduction : Using LiAlH₄ or NaBH₄ to form secondary alcohols.

-

Oxidation : Further oxidation to carboxylic acids (under harsh conditions).

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | HCl/H₂O | Carboxylic acid derivative |

| Nucleophilic substitution | MeMgBr | Alkylated indole derivative |

Analytical Characterization

Key physical and analytical data are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| TPSA | 59.16 Ų |

| LogP | 2.6762 |

3.1 Spectroscopic Data

-

¹H NMR : Characteristic signals for the indole protons and ethyl ester group.

-

IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

Research Findings from Diverse Sources

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate exhibits notable antimicrobial activity against various bacterial strains. The mechanisms of action may include:

- Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics, this compound may disrupt bacterial cell wall formation.

- Interference with Metabolic Pathways : It could modulate key metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 μg/mL |

| Staphylococcus aureus | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Anticancer Properties

The compound has shown promise in anticancer research, particularly against various human cancer cell lines. Studies have demonstrated its potential to induce apoptosis (programmed cell death) in cancer cells through mechanisms such as:

- Microtubule Disruption : Similar to other microtubule-targeting agents, it may disrupt tubulin polymerization, leading to cell cycle arrest.

- Induction of G2/M Phase Arrest : This results in the inhibition of cancer cell proliferation.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HT-1080 (Fibrosarcoma) | 12 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Industrial Applications

Due to its unique structural features, this compound has potential applications in:

- Pharmaceutical Industry : As a lead compound for drug development targeting microbial infections and cancer.

- Material Science : In the development of new materials owing to its chemical properties.

Comparative Studies

Comparative studies with similar compounds have been conducted to elucidate differences in biological activity and chemical properties. For instance:

- Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate lacks the methyl group, affecting its solubility and reactivity.

These studies highlight the importance of structural modifications in enhancing the biological efficacy of indole derivatives.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromine and oxo groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Bromine Position Isomers

- Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate (CAS 17826-11-8): Bromine at the 5-position (vs. 4-position in the target compound).

- Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate (CAS 2097800-37-6): Bromine at the 6-position and methyl at the 5-position. The steric hindrance from the methyl group may reduce nucleophilic substitution rates compared to the 4-bromo analog.

Halogen Substitution

- Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate (CAS 919295-78-6): Fluorine’s high electronegativity increases the electron-withdrawing effect, enhancing the electrophilicity of the oxoacetate group. This compound is used in synthesizing fluorinated bioactive molecules.

Core Heterocycle Variations

Pyrrolopyridine Derivatives

Thiophene Analogs

- Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate (CAS 22098-10-8): Thiophene’s reduced aromaticity compared to indole decreases planarity, affecting binding in biological targets. Used in organic electronics due to thiophene’s conductive properties.

Functional Group Modifications

Ester vs. Acid Derivatives

Hydrazinyl Derivatives

- Ethyl 2-(2-(4-chloro-2-phenoxybenzoyl)hydrazinyl)-2-oxoacetate: The hydrazine group enables cyclization reactions, forming heterocycles with anticancer activity (IC₅₀: 0.090–0.650 μM).

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate | Not provided | C₁₃H₁₂BrNO₃ | ~326.15 | 4-Br, 5-Me |

| Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate | 17826-11-8 | C₁₁H₉BrNO₃ | 298.10 | 5-Br |

| Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate | 919295-78-6 | C₁₁H₉FNO₃ | 246.20 | 4-F |

| Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate | 2097800-37-6 | C₁₂H₁₀BrNO₃ | 296.12 | 6-Br, 5-Me |

Biologische Aktivität

Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a complex structure with an indole ring, bromine substitution, and an ester functional group. The presence of these functional groups contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It can bind to various cellular receptors, influencing signal transduction pathways that are crucial for cell proliferation and survival.

- Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells by activating apoptotic pathways, making it a candidate for cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can significantly reduce cell viability and induce apoptosis. For example, treatment with this compound resulted in IC50 values ranging from 5 to 15 µM across different cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| U87MG | 8 | Cell cycle arrest at G0/G1 phase |

| HeLa | 12 | Inhibition of proliferation |

Case Studies

- Study on MDA-MB-231 Cells : A study demonstrated that this compound induced apoptosis in triple-negative breast cancer cells (MDA-MB-231). The mechanism involved activation of caspase pathways and upregulation of pro-apoptotic factors.

- U87MG Glioma Cells : Another research focused on U87MG glioma cells revealed that treatment with the compound led to significant changes in gene expression related to apoptosis and cell cycle regulation, confirming its potential as a therapeutic agent against gliomas.

Q & A

What are the common synthetic routes for Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate?

Basic

A typical synthesis involves coupling a substituted indole derivative with ethyl 2-chloro-2-oxoacetate. For example, brominated indole precursors (e.g., 4-bromo-5-methylindole) react with ethyl oxalyl chloride or derivatives in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) at 0–60°C. The product is purified via aqueous workup (e.g., K₂CO₃ washes) and recrystallization .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced

Optimization includes adjusting stoichiometry (e.g., excess indole precursor), temperature control (slow addition at 0°C to minimize side reactions), and solvent choice (polar aprotic solvents enhance reactivity). Catalytic additives like DMAP or microwave-assisted synthesis may reduce reaction times. Reaction progress is monitored via TLC or LC-MS to isolate intermediates and minimize degradation .

What spectroscopic techniques are employed to characterize this compound?

Basic

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the indole ring and ester linkage.

- LC-MS/APCI : For molecular ion verification (e.g., m/z ~337 for C₁₃H₁₁BrNO₃).

- IR Spectroscopy : To identify carbonyl stretches (~1740 cm⁻¹ for ester and α-keto groups) .

What computational methods are used to analyze the electronic structure of this compound?

Advanced

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Molecular Electrostatic Potential (MEP) surfaces predict reactive sites. Hirshfeld surface analysis and Atoms-in-Molecules (AIM) theory evaluate non-covalent interactions (e.g., O···π-hole tetrel bonding) in crystal structures .

What are the challenges in purifying this compound?

Basic

Challenges include removing unreacted indole precursors and hydrolyzed byproducts. Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) are standard. Impurity profiling via HPLC ensures >95% purity .

How does bromo and methyl substitution on the indole ring influence reactivity?

Advanced

The electron-withdrawing bromo group deactivates the indole ring, slowing electrophilic substitution but enhancing stability. The methyl group at C5 sterically hinders reactions at C3, directing functionalization to C2. Comparative studies with chloro or methoxy analogs show altered reaction kinetics and regioselectivity .

What are the key intermediates in the synthesis of this compound?

Basic

Critical intermediates include:

- 4-Bromo-5-methylindole : Synthesized via Fischer indole cyclization.

- Ethyl 2-chloro-2-oxoacetate : Prepared via oxalyl chloride and ethanol.

- Coupling adducts : Isolated prior to final esterification .

How can X-ray crystallography and SHELXL refinement aid in structural determination?

Advanced

Single-crystal X-ray diffraction resolves bond lengths and angles, while SHELXL refines disordered regions (e.g., ester group conformations). Hydrogen bonding and π-stacking interactions are modeled to validate supramolecular packing .

What safety precautions are necessary when handling this compound?

Basic

Use PPE (gloves, goggles) in a fume hood. Avoid dust formation; the compound may irritate skin/eyes. Store at 2–8°C in airtight containers. Waste disposal follows halogenated organic waste protocols .

What role does the α-ketoester moiety play in potential biological activity?

Advanced

The α-ketoester group acts as a Michael acceptor, enabling covalent binding to biological targets (e.g., enzymes). Similar structures inhibit proteases or bind to receptors (e.g., GABAₐ), suggesting potential antimicrobial or CNS activity. Structure-activity relationship (SAR) studies guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.